N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide
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Overview
Description
This compound is a benzamide derivative with an indole and a thioether group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications, including as building blocks in organic synthesis and as drugs in medicine . The indole group is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indoles are widely distributed in the natural environment and have been found in a variety of biological systems . The thioether group consists of a sulfur atom connected to two alkyl or aryl groups. Thioethers are found in a variety of biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the amide bond between the benzamide and the indole group, possibly through a coupling reaction. The thioether group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzamide and indole groups, with the thioether providing a potential point of rotation. The presence of the amide group could result in the formation of hydrogen bonds .Chemical Reactions Analysis
As a benzamide derivative, this compound could undergo reactions typical of amides, such as hydrolysis. The indole group might undergo electrophilic substitution reactions, while the thioether group could participate in oxidation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and boiling point .Scientific Research Applications
Chemical Synthesis and Characterization
Research in chemical synthesis and characterization focuses on the development and understanding of new compounds through various chemical reactions and analytical techniques. For example, the study of reactions involving N-benzyl thioamides with 2 equivalents of BuLi leading to selective alkylation, allylation, and silylation at the carbon atom adjacent to the nitrogen atom of the thioamide dianions showcases the intricate chemistry involved in modifying thioamide compounds (Murai et al., 2003). This kind of research underpins the synthesis of more complex molecules, potentially including those like N-(2-(3-((2-amino-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-chlorobenzamide, by detailing methods to manipulate molecular structures for desired outcomes.
Pharmacological Applications
Investigations into the pharmacological applications of synthesized compounds are crucial for identifying potential therapeutic uses. Although direct studies on this compound were not found, research on similar compounds provides a foundation for understanding possible applications. For instance, the synthesis and biological activity evaluation of N-substituted indole derivatives highlight the methods used to assess the therapeutic potential of novel compounds (El-Diwani et al., 1992). Such studies are pivotal for the initial screening of new molecules for pharmacological efficacy and safety before further development.
Antiallergic and Antiamoebic Potential
Further research into compounds with similar structures or functionalities suggests potential antiallergic and antiamoebic activities. For example, the development of N-(pyridin-4-yl)-(indol-3-yl)alkylamides for antiallergic applications demonstrates the exploration of indole derivatives for specific therapeutic purposes (Menciu et al., 1999). Similarly, the synthesis and evaluation of thiazole derivatives for antiamoebic activity and cytotoxicity indicate the potential of such compounds to address specific infectious diseases (Shirai et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-14-7-5-13(6-8-14)19(25)22-9-10-23-11-17(26-12-18(21)24)15-3-1-2-4-16(15)23/h1-8,11H,9-10,12H2,(H2,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFSMMNSWQNNSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)Cl)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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